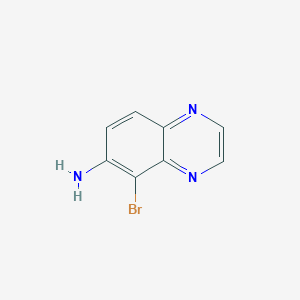

5-Bromoquinoxalin-6-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromoquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOSCSPAYZRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310968 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-63-9, 134892-45-8 | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoxalin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-bromoquinoxalin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOQUINOXALIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine (CAS: 50358-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals.[1][2] Its quinoxaline core, a fusion of a benzene and pyrazine ring, substituted with a bromo and an amino group, provides a versatile scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a yellow solid with a melting point of 151-153 °C.[3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetic acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H6BrN3 | [3][4] |

| Molecular Weight | 224.06 g/mol | [3][4] |

| CAS Number | 50358-63-9 | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 151-153 °C | [3] |

| Boiling Point | 367 °C at 760 mmHg | [3] |

| Density | 1.744 g/cm³ | [3] |

| Flash Point | 175.8 °C | [3] |

| PSA | 51.80 Ų | [3] |

| XLogP3 | 1.2 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the cyclization, reduction, and subsequent bromination of 4-nitro-o-phenylenediamine.[6]

Experimental Protocol: Synthesis from 4-nitro-o-phenylenediamine

This three-step synthesis provides a high overall yield and utilizes milder conditions, making it suitable for industrial production.[6]

Step 1: Preparation of 6-nitroquinoxaline

-

To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of glyoxal (40% aqueous solution) dropwise.

-

Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, filter the precipitate, and wash with water.

-

Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to yield 43.5g of 6-nitroquinoxaline as an orange solid (Yield: 97.5%).[6]

Step 2: Reduction to 6-aminoquinoxaline This step can be performed via catalytic hydrogenation to avoid the use of iron powder.

-

In a suitable reaction vessel, dissolve 6-nitroquinoxaline in an appropriate solvent (e.g., methanol).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenate the mixture under pressure until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain 6-aminoquinoxaline.

Step 3: Bromination to this compound

-

Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane.

-

Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

A similar method using dibromohydantoin as the brominating agent in methylene chloride at 25°C for 5 hours has been reported to yield 98% of the final product.[6]

Alternative Synthesis Protocol

An alternative one-pot synthesis from 6-aminoquinoxaline has also been described:

-

Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).

-

Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.

-

Cool the reaction to room temperature and adjust the pH to 9 with a 20% NaOH solution.

-

Extract the product with dichloromethane (90mL) and wash the organic layer with purified water (2 x 50mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid under vacuum at 40°C to obtain this compound. (Yield: 97.8%, HPLC Purity: 99.94%).[6]

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of several biologically active molecules.[7]

Synthesis of Brimonidine Tartrate

The primary application of this compound is as an intermediate in the production of Brimonidine Tartrate, a selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[2][6]

A common synthetic route involves the reaction of this compound with a reagent that provides the imidazoline ring. One reported method involves the following steps:

-

Reaction of 5-bromo-6-aminoquinoxaline with thiophosgene to form an isothiocyanate intermediate.

-

Subsequent reaction of the intermediate with ethylenediamine to form the brimonidine base.

Another method involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[7]

Development of Kinase Inhibitors for Cancer Therapy

The quinoxaline scaffold is recognized as a valuable framework in the design of kinase inhibitors, which are crucial for targeted cancer therapies.[7][8] this compound serves as a precursor for the synthesis of quinoxaline derivatives that can selectively inhibit kinases involved in cancer cell proliferation and survival signaling pathways.[8]

One notable application is in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. A dibromo-substituted quinoxaline derivative has been identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[9]

The ASK1 signaling pathway is a component of the MAPK cascade that is activated by various stressors, leading to cellular responses such as apoptosis and inflammation. Inhibition of ASK1 is a promising therapeutic strategy for various diseases.

Caption: ASK1 signaling pathway and its inhibition by a quinoxaline-based inhibitor.

Quinoxaline Derivatives in Anticancer Research

The versatility of the quinoxaline scaffold derived from this compound allows for the development of compounds with broad-spectrum antiproliferative activity against various cancer cell lines. Structure-activity relationship (SAR) studies on quinoxaline derivatives have shown that modifications at different positions of the quinoxaline ring can significantly impact their biological activity.

Experimental Workflows

General Workflow for the Synthesis of this compound

References

- 1. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Quinoxalines against Leishmania amazonensis: SAR study, proposition of a new derivative, QSAR prediction, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine

This document provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. It covers the molecule's core physicochemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in the development of therapeutic agents.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a fusion of a benzene and a pyrazine ring.[1] The presence of an amino group at the 6-position and a bromine atom at the 5-position makes it a valuable and reactive scaffold for medicinal chemistry.[1] It is a known metabolite of Brimonidine, an antiglaucoma agent.[2][3]

Physicochemical and Structural Properties

The key quantitative data for this compound (CAS No: 50358-63-9) are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN₃ | [1][2][3][4][5] |

| Molecular Weight | 224.06 g/mol | [2][3][4][5] |

| Exact Mass | 222.97451 Da | [2][4] |

| Appearance | Yellow solid | [2] |

| Melting Point | 151-153 °C | [2] |

| Boiling Point | 367 °C at 760 mmHg | [2] |

| Density | 1.744 g/cm³ | [2] |

| Flash Point | 175.8 °C | [2] |

| Hydrogen Bond Donor Count | 1 | [2][4] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1N)Br | [2] |

| InChI Key | IRAOSCSPAYZRJE-UHFFFAOYSA-N | [1] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial precursor and building block in the synthesis of various biologically active molecules.[6] Its primary application is in the preparation of quinazoline derivatives and kinase inhibitors, which are significant in the development of targeted therapies, particularly in oncology.[6][7] The structure is instrumental in synthesizing compounds for treating conditions like cancer, inflammatory diseases, and neurological disorders.[6]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented. The following protocols outline established methodologies.

Protocol 1: Synthesis from 4-Nitro-o-phenylenediamine

This method involves a three-step process: cyclization, hydrogenation, and subsequent high-selectivity bromination.[8] The overall yield can reach approximately 77%.[8][9]

Caption: Synthesis workflow for this compound.

Methodology:

-

Preparation of 6-nitroquinoxaline (Cyclization): Glyoxal (40% aqueous solution) is added dropwise to a solution of 4-nitrophenylenediamine in water.[10] The mixture is then heated to 100°C under a nitrogen atmosphere and maintained for 5 hours to yield an orange solid of 6-nitroquinoxaline.[10]

-

Preparation of 6-aminoquinoxaline (Hydrogenation): The 6-nitroquinoxaline is dissolved in a suitable solvent like methanol.[11] Catalytic hydrogenation is performed using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure (e.g., 2 MPa) at an elevated temperature (e.g., 70°C) for approximately 3 hours.[9] After the reaction, the catalyst is filtered off to yield 6-aminoquinoxaline.[11]

-

Preparation of this compound (Bromination): 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is dissolved in a halogenated hydrocarbon solvent such as methylene chloride.[9][10] The previously synthesized 6-aminoquinoxaline is added, and the reaction is maintained at 25°C for 5 hours.[10] The resulting product is washed and purified to obtain this compound with a high yield.[10]

Protocol 2: Direct Bromination of 6-Aminoquinoxaline

This protocol provides an alternative route starting from commercially available 6-aminoquinoxaline.

Methodology:

-

Add 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) into a hydrobromic acid aqueous solution (0.8 mol/L, 150 mL).[10]

-

Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[10]

-

Cool the reaction solution to room temperature.[10]

-

Adjust the pH of the system to 9 using a 20% NaOH solution.[10]

-

Extract the product with dichloromethane, wash with purified water, and dry over anhydrous sodium sulfate.[10]

-

Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain this compound.[10] This method has reported yields of up to 97.8%.[10]

References

- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Solubility of 5-Bromoquinoxalin-6-amine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical synthesis, particularly in the production of Brimonidine.[1][2][3] This document outlines its solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol, and provides standardized experimental protocols for solubility determination.

Core Compound Properties

This compound is a yellow solid with a melting point in the range of 151-153°C.[1][4][5] Its chemical structure and properties make it a subject of interest in medicinal chemistry.[6]

Solubility Data

Currently, publicly available quantitative solubility data for this compound in DMSO and methanol is limited. The available qualitative data is summarized in the table below. It is described as being very soluble in N,N-Dimethylformamide (a solvent with similar properties to DMSO), soluble in methanol, and slightly soluble in chloroform.[4][7] Another source qualifies the solubility in methanol as "slight".[7]

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | No direct data available. Expected to be soluble based on its high solubility in the similar solvent N,N-Dimethylformamide.[4] |

| Methanol | Soluble[4], Slightly Soluble[7] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methodologies are crucial. The following protocols outline the determination of both thermodynamic and kinetic solubility, which are applicable for assessing the solubility of this compound in DMSO and methanol.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is a critical parameter in drug development. The shake-flask method is considered the gold standard for this determination.[8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (DMSO or methanol) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[8][9]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12] A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.[10][13]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. A similar approach can be adapted for methanol.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.[14][15]

-

Dilution: A small aliquot of the DMSO stock solution is added to the test solvent (e.g., methanol or an aqueous buffer) in a microplate well.[14][16]

-

Incubation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature.[9]

-

Precipitate Detection/Quantification: The formation of precipitate can be detected by methods such as nephelometry (light scattering).[14][16] Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by UV spectroscopy or HPLC.[14][16]

Synthesis Pathway of Brimonidine

This compound is a crucial intermediate in the synthesis of Brimonidine, a medication used to treat glaucoma.[3][17][18] The following diagram illustrates a synthetic route from this compound to Brimonidine.

This pathway involves the condensation of this compound with N,N-dimethyldichloromethylene immonium chloride, followed by cyclization with ethylenediamine to yield Brimonidine.[19]

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted in the following diagram.

References

- 1. This compound|lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]

- 6. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]

- 7. This compound | 50358-63-9 [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. enamine.net [enamine.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buy 6-Amino-5-bromoquinoxaline | 134892-45-8 [smolecule.com]

- 18. chembk.com [chembk.com]

- 19. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthetic Routes of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a critical intermediate in the synthesis of various pharmacologically active compounds, most notably Brimonidine, an α2-adrenergic agonist used in the treatment of glaucoma and ocular hypertension.[1][2] Understanding its physicochemical properties, such as melting and boiling points, alongside detailed synthetic methodologies, is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of these key parameters, supported by experimental protocols and a visualization of the relevant biological signaling pathway of its principal derivative.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. These values are essential for its identification, purification, and manipulation in a laboratory setting.

| Property | Value | Source(s) |

| Melting Point | 151-153 °C | [1][3] |

| Boiling Point | 367 °C at 760 mmHg | [1][3] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Density | 1.744 g/cm³ | [1] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented, often as a precursor to Brimonidine. Below are detailed methodologies from published literature and patents.

Method 1: Bromination of 6-Aminoquinoxaline

This protocol outlines the direct bromination of 6-aminoquinoxaline.

Procedure:

-

Dissolve 6-aminoquinoxaline (14.52g, 0.10mol) and copper(II) bromide (CuBr2) (2.23g, 0.01mol) in a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[1]

-

Maintain the reaction temperature at 90-95°C and bubble oxygen (or air) through the solution for 4 hours.[1]

-

After the reaction, cool the solution to room temperature.[1]

-

Adjust the pH of the system to 9 using a 20% sodium hydroxide (NaOH) solution.[1]

-

Extract the product with dichloromethane (90mL).[1]

-

Wash the organic layer with purified water (2 x 50mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[1]

-

Dry the resulting product under vacuum at 40°C to yield this compound.[1]

Method 2: Multi-step Synthesis from 4-Nitro-1,2-phenylenediamine

This approach involves cyclization, reduction, and subsequent bromination.

Step 1: Preparation of 6-Nitroquinoxaline

-

To a 600 mL aqueous solution of 4-nitrophenylenediamine (39.25 g), add glyoxal (40% aqueous solution, 74 ml) dropwise.[1][4]

-

Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.[1][4]

-

Cool the reaction, filter the precipitate, wash with water, and extract with dichloromethane.[1][4]

-

Dry the organic phase over magnesium sulfate and evaporate the solvent to obtain 6-nitroquinoxaline as an orange solid.[1][4]

Step 2: Hydrogenation to 6-Aminoquinoxaline

-

In an autoclave, combine 6-nitroquinoxaline, an alcoholic solvent (e.g., methanol or ethanol), and a catalyst such as 1-20% palladium on carbon or Raney nickel.[4] The catalyst amount should be 0.5-10% of the starting material's weight.[4]

-

Conduct the hydrogenation at a pressure of 2-5 MPa and a temperature of 20-80°C for 1-5 hours.[4]

-

Upon completion, filter off the catalyst and evaporate the solvent to yield 6-aminoquinoxaline.[5]

Step 3: Bromination to this compound

-

Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6g, 0.1mol) in 500ml of dichloromethane.[4]

-

Add 6-aminoquinoxaline (35g, 0.2mol) and maintain the temperature at 25°C using a water bath for 5 hours.[4]

-

Filter the reaction mixture. Wash the filtrate with 200 ml of water.[4]

-

Separate the aqueous phase and extract it with an additional 200 ml of dichloromethane.[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a pale brown solid.[4]

Biological Context: Brimonidine Signaling Pathway

This compound is a key building block for Brimonidine, a highly selective α2-adrenergic receptor agonist.[1][6] The therapeutic effect of Brimonidine in glaucoma is achieved by lowering intraocular pressure (IOP). This is accomplished through a dual mechanism involving the α2-adrenergic signaling pathway.

Caption: Mechanism of action of Brimonidine, a derivative of this compound.

Activation of the α2-adrenergic receptors in the ciliary body of the eye inhibits the enzyme adenylate cyclase.[7] This leads to a decrease in cyclic AMP (cAMP) levels, which in turn reduces the production of aqueous humor.[6][7] Additionally, long-term administration of Brimonidine enhances the uveoscleral outflow, providing a secondary pathway for aqueous humor drainage.[2][7] Both mechanisms contribute to a significant reduction in intraocular pressure. Studies have also shown that Brimonidine can influence other signaling pathways, such as inducing a dose-dependent decrease in Akt signaling and an inhibition of p38 signaling in human meibomian gland epithelial cells.[8][9]

References

- 1. Page loading... [guidechem.com]

- 2. Brimonidine - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 8. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the key organic intermediate, 5-Bromoquinoxalin-6-amine. This compound is of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of brimonidine, an α2-adrenergic receptor agonist. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic and drug development workflows.

Spectroscopic Data Summary

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. While specific experimental data with full assignments is not widely available in the public domain, the presented data is consistent with the expected spectral characteristics for this molecule.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| Data not available | - | - | H-2 |

| Data not available | - | - | H-3 |

| Data not available | - | - | H-7 |

| Data not available | - | - | H-8 |

| Data not available | - | 2H | -NH₂ |

Note: Detailed, publicly available ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited. The table structure is provided as a template for expected signals.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| Data not available | C-2 |

| Data not available | C-3 |

| Data not available | C-4a |

| Data not available | C-5 |

| Data not available | C-6 |

| Data not available | C-7 |

| Data not available | C-8 |

| Data not available | C-8a |

Note: Publicly available experimental ¹³C NMR data for this compound is not readily found in the literature. The table is structured to represent the expected carbon signals.

Experimental Protocols

While specific NMR acquisition parameters for this compound are not detailed in readily accessible literature, a general protocol for the analysis of quinoxaline derivatives is provided below. This protocol is based on standard NMR spectroscopic techniques.

General NMR Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrument: NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher for adequate signal dispersion.

-

¹H NMR Acquisition:

-

A standard pulse-acquire sequence is used.

-

The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to be at least 1.5 times the longest T₁ relaxation time to ensure quantitative integration if required.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Synthesis of this compound

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. One common synthetic route involves the bromination of 6-aminoquinoxaline.

A reported method for the synthesis involves the following steps:

-

6-aminoquinoxaline and copper(II) bromide (CuBr₂) are added to an aqueous solution of hydrobromic acid.

-

Oxygen or air is bubbled through the reaction mixture, which is heated for several hours.

-

After cooling, the pH of the reaction solution is adjusted to 9 with a sodium hydroxide solution.

-

The product is extracted with dichloromethane, washed, dried, and the solvent is removed under reduced pressure to yield this compound.[1]

Another method utilizes 4-nitro-o-phenylenediamine as the starting material, which undergoes cyclization, reduction, and subsequent bromination to yield the final product.[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

Caption: Workflow for the Synthesis and NMR Characterization.

References

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various pharmacologically active compounds, including the glaucoma medication Brimonidine. This document outlines detailed experimental protocols, presents predicted spectral data, and illustrates relevant workflows to support research and development activities.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for its handling and analysis.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 151-153 °C |

| CAS Number | 50358-63-9 |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic vibrational frequencies corresponding to its aromatic and amine moieties.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1335 - 1250 | C-N Stretching | Aromatic Amine |

| ~1050 | C-Br Stretching | Aryl Bromide |

| 900 - 675 | C-H Bending (Out-of-plane) | Aromatic Ring |

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for acquiring an FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z (relative intensity) | Ion | Predicted Fragmentation Pathway |

| 223/225 (M⁺, M⁺+2) | [C₈H₆BrN₃]⁺ | Molecular Ion |

| 144 | [C₈H₆N₃]⁺ | Loss of Br radical |

| 117 | [C₇H₅N₂]⁺ | Loss of HCN from [C₈H₆N₃]⁺ |

Experimental Protocol for GC-MS Analysis

This protocol describes a general procedure for the GC-MS analysis of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., Dichloromethane or Methanol)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for aromatic amine analysis (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Visualized Workflows

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the FT-IR and GC-MS analysis of this compound.

Caption: General experimental workflow for FT-IR and GC-MS analysis.

Synthesis Pathway of Brimonidine

This compound is a key intermediate in the synthesis of Brimonidine. The following diagram outlines a simplified synthetic route.

Caption: Simplified synthesis pathway of Brimonidine from 4-Nitro-1,2-phenylenediamine.

This guide provides a comprehensive starting point for the analytical characterization of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and analytical requirements.

An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine for Researchers and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine, with CAS number 50358-63-9, is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its quinoxaline core, functionalized with a bromine atom and an amino group, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Hangzhou KieRay Chem Co.,Ltd | This compound | 99.00% | Inquire | Inquire |

| Ningbo Inno Pharmchem Co., Ltd. | This compound | >99.0% (HPLC) | Inquire | Inquire |

| TCI Chemical | 6-Amino-5-bromoquinoxaline | >98.0% (GC) | 5g | $107.00 |

| >98.0% (GC) | 25g | $373.00 | ||

| Matrix Scientific | 6-Amino-5-bromoquinoxaline | 95+% | 5g | $24.00 |

| 95+% | 25g | $79.00 | ||

| SynQuest Laboratories | 6-Amino-5-bromoquinoxaline | 98% | 25g | $122.00 |

| Crysdot | 6-Amino-5-bromoquinoxaline | 95+% | 100g | $248.00 |

| Chem-Impex | 6-Amino-5-bromoquinoxaline | ≥98% (GC) | 25G | $430.68 |

| Usbiological | 6-Amino-5-bromoquinoxaline | - | 1g | $319.00 |

| TRC | 6-Amino-5-bromoquinoxaline | - | 25g | $215.00 |

| Chemenu | 6-Amino-5-bromoquinoxaline | 97% | 100g | $241.00 |

Note: Prices are subject to change and may vary based on the supplier and quantity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Yellow to light-yellow or brown powder/solid.[1] |

| Melting Point | 151-153 °C.[2][3] |

| Boiling Point | 367.0±37.0 °C (Predicted) |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[4] |

| Density | 1.744±0.06 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring a stable supply for pharmaceutical research and production. One common and efficient method involves a three-step reaction starting from 4-nitro-o-phenylenediamine.[2] This process includes cyclization, reduction, and bromination.

Experimental Protocol: Synthesis from 4-Nitro-o-phenylenediamine

Step 1: Cyclization to form 6-Nitroquinoxaline

-

In a suitable reaction vessel, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of an aqueous solution.

-

Add 74 ml of a 40% aqueous solution of glyoxal dropwise to the solution.

-

After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter the precipitate, and wash it with water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid. The reported yield is approximately 97.5%.[2]

Step 2: Reduction to 6-Aminoquinoxaline

-

The reduction of the nitro group can be achieved through catalytic hydrogenation to avoid the use of iron powder.[2]

-

While specific public protocols are limited, a general procedure involves dissolving 6-nitroquinoxaline in a suitable solvent like methanol or ethanol and adding a palladium-on-carbon (Pd/C) catalyst.

-

The mixture is then subjected to a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.

Step 3: Bromination to this compound

-

Dibromohydantoin is used as a brominating agent, which is considered less toxic and provides a higher product yield.[2]

-

Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of methylene chloride.

-

Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C in a water bath.

-

Allow the reaction to proceed for 5 hours.

-

Filter the reaction mixture to recover the dibromohydantoin.

-

Wash the filtrate with 200 ml of water and separate the aqueous phase.

-

Extract the aqueous phase with 200 ml of methylene chloride.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain this compound as a brown solid. The reported yield is 98%.[2]

Caption: Synthetic workflow for this compound.

Application in Drug Development: Synthesis of Brimonidine

This compound is a key intermediate in the synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[2]

Experimental Protocol: Synthesis of Brimonidine Tartrate

The synthesis of Brimonidine from this compound involves the formation of an imidazoline ring. One reported method involves the reaction with N-acetyl ethylene urea in the presence of phosphorus oxychloride, followed by hydrolysis and salt formation.

Step 1: Condensation to N-acetyl brimonidine

-

In a 1-liter round-bottom flask, charge 400 ml of phosphorus oxychloride and 50 g of 5-bromo-6-aminoquinoxaline at ambient temperature.

-

Add 53 g of N-acetyl ethylene urea in two portions.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to 55-60°C and maintain for 40 hours.

Step 2: Hydrolysis to Brimonidine base

-

Dilute the reaction mass with an organic solvent such as methylene dichloride, ethylene dichloride, or toluene.

-

Cool the mixture to room temperature and then further to 15-20°C.

-

Add 250 ml of ice-cold water to the reaction mixture, ensuring the temperature remains below 20°C.

-

Stir the mixture for 8 hours.

-

Add sodium hydroxide solution until the pH reaches 8-9.

-

Filter the precipitated solid and dry it to obtain N-acetyl brimonidine (28 g).

-

Hydrolyze the N-acetyl brimonidine in methanolic sodium hydroxide to yield the Brimonidine free base (22.2 g).

Step 3: Formation of Brimonidine Tartrate

-

Convert the Brimonidine free base to the tartrate salt by reacting it with L-tartaric acid in methanol.

Biological Context: Alpha-2 Adrenergic Receptor Signaling Pathway

Brimonidine, synthesized from this compound, exerts its therapeutic effect by acting as a selective agonist for alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[5] Activation of these receptors in the ciliary body of the eye leads to a decrease in aqueous humor production, thereby lowering intraocular pressure.

The signaling cascade is initiated when Brimonidine binds to the alpha-2 adrenergic receptor. This binding event causes a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition results in decreased production of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels ultimately leads to the physiological response of decreased aqueous humor secretion.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical applications. Standard analytical techniques are employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. While specific proprietary methods may vary between suppliers, a general approach would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. A certificate of analysis for a commercial sample indicated a purity of 99.85% by HPLC.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the quinoxaline ring system and its substituents. Certificates of analysis often state that the ¹H NMR spectrum is "consistent with structure".[1]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The technique provides a mass-to-charge ratio that should correspond to the calculated molecular weight of this compound.

-

Elemental Analysis: Elemental analysis can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should align with the theoretical values for the molecular formula C₈H₆BrN₃.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry, particularly in the synthesis of ophthalmic drugs like Brimonidine. Its well-defined synthesis routes and the availability from numerous commercial suppliers facilitate its use in both academic research and industrial drug development. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences through its derivatives is essential for any scientist working in this area. This guide provides a solid foundation of technical information to support such endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Bromoquinoxalin-6-amine, a key intermediate in various synthetic organic chemistry endeavors, particularly in the realm of medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, providing a clear understanding of the potential risks.[1][2][3]

Table 1: GHS Classification

| Classification | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2 |

| Germ Cell Mutagenicity | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

Table 2: Hazard Statements

| Code | Statement |

| H301/H302 | Toxic or Harmful if swallowed.[4][5] |

| H311 | Toxic in contact with skin.[3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H331 | Toxic if inhaled.[3] |

| H335 | May cause respiratory irritation.[1][2] |

| H341 | Suspected of causing genetic defects.[1][2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures and the use of appropriate personal protective equipment are paramount when handling this compound.

Table 3: Precautionary Statements

| Code | Statement |

| P203 | Obtain, read and follow all safety instructions before use.[1][2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6] |

| P264 | Wash skin thoroughly after handling.[1][2][4] |

| P270 | Do not eat, drink or smoke when using this product.[1][2][4] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][6] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] |

| P405 | Store locked up.[1][2][4] |

| P501 | Dispose of contents/container in accordance with local regulations.[1][2][4] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate filter cartridges.[2] |

Handling, Storage, and Accidental Release Measures

Proper handling and storage procedures are critical to prevent exposure and accidents.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

-

Avoid formation of dust and aerosols.[1]

-

Use non-sparking tools.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from incompatible materials.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[1] Wear personal protective equipment.[1] Avoid breathing dust and contact with the substance.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel.[6] Keep in suitable, closed containers for disposal.[1] Avoid generating dust.[4]

First Aid and Firefighting Measures

In the event of an emergency, prompt and appropriate action is essential.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Specific Hazards: May emit toxic fumes under fire conditions.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the nature of the intended research and are not publicly available. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide. All experimental work should be conducted after a thorough risk assessment.

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

In-Depth Technical Guide to the Stability and Storage of 5-Bromoquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoquinoxalin-6-amine, a key intermediate in pharmaceutical research and development. Proper handling and storage of this compound are critical to ensure its integrity and the reliability of experimental outcomes.

Core Stability and Storage Recommendations

This compound is a yellow solid that requires controlled conditions to maintain its chemical stability. The primary recommendations for its storage are based on information from safety data sheets (SDS) and chemical suppliers.

Key Storage Conditions:

-

Temperature: The compound should be stored in a cool environment. Refrigeration at 2-8°C is frequently specified and highly recommended for long-term storage.[1]

-

Atmosphere: It is crucial to store this compound in a dry and well-ventilated area.[2][3]

-

Container: The compound must be kept in a tightly closed container to prevent exposure to moisture and atmospheric contaminants.[2][3]

-

Light: While not always explicitly stated, as a general precaution for complex organic molecules, protection from light is advisable to prevent potential photodegradation.

Failure to adhere to these conditions may lead to degradation of the compound, impacting its purity and reactivity in subsequent applications.

Physicochemical Properties Relevant to Stability

Understanding the physicochemical properties of this compound can provide insights into its stability profile.

| Property | Value | Source |

| Appearance | Yellow Solid | [4][5][6] |

| Melting Point | 151-153 °C | [4][5][7] |

| Boiling Point | 367 °C at 760 mmHg | [4][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

The relatively high melting point suggests good thermal stability under standard laboratory conditions for short periods. However, prolonged exposure to elevated temperatures should be avoided. Its limited solubility in common solvents highlights the need for careful selection of solvent systems for both storage of solutions and for conducting reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of quinoxalines and related heterocyclic amines, several potential degradation routes can be anticipated under stress conditions. These include hydrolysis, oxidation, and photodecomposition. For instance, the amino group and the quinoxaline ring system can be susceptible to oxidative degradation. The bromine substituent may also influence the electronic properties and reactivity of the molecule.

The following diagram illustrates a logical workflow for investigating the stability of this compound.

References

theoretical pKa and LogP values of 5-Bromoquinoxalin-6-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoxalin-6-amine

This technical guide provides a comprehensive overview of the , a significant heterocyclic organic compound utilized in medicinal chemistry.[1] It serves as a crucial intermediate in the synthesis of quinoxaline derivatives, which exhibit notable biological activity.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual workflows to support further research and application.

Predicted Physicochemical Data

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical parameters in drug discovery, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Below is a summary of the computationally predicted values for this compound.

| Parameter | Predicted Value | Source/Method |

| pKa | 0.33 ± 0.30 | Predicted |

| LogP | 2.55570 | Predicted |

| XLogP3 | 1.2 | Computed by PubChem |

| LogP | 1.9745 | ChemScene Prediction |

Note: The varying predicted LogP values are a result of different calculation algorithms and models used by various prediction software.[3][4][5][6]

Experimental Protocols for Physicochemical Determination

While theoretical predictions are valuable, experimental determination provides more definitive data. The following are standard protocols for measuring pKa and LogP.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

1. Potentiometric Titration

This is a widely used method for pKa determination.[7]

-

Principle: The compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, and is then titrated with a standard acid or base.[7][8] The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the amine is 50% ionized.

-

Apparatus: pH meter, glass electrode, reference electrode, burette, stirrer.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a slightly acidified water or a water/organic solvent mixture (e.g., methanol-water).[7]

-

Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.[7]

-

Record the pH after each addition of titrant, allowing the solution to equilibrate.

-

Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the resulting titration curve or by calculating the first derivative of the curve.

-

2. UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[9]

-

Principle: The absorbance of the compound is measured at various pH values. The pKa is determined by monitoring the wavelength at which the maximum difference between the ionized and non-ionized forms occurs.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Measure the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

-

Determination of LogP

LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically octan-1-ol and water.[10]

1. Shake-Flask Method

This is the traditional and most direct method for LogP determination.[10]

-

Principle: The compound is dissolved in a mixture of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured.

-

Apparatus: Separatory funnels, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Pre-saturate octan-1-ol with water and water with octan-1-ol.

-

Prepare a solution of this compound in one of the phases (e.g., water).

-

Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel for a sufficient amount of time to allow for complete equilibration (e.g., 24 hours).

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[10]

-

LogP is the base-10 logarithm of P.[10]

-

2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a faster, indirect method for estimating LogP.[11][12][13]

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

-

Apparatus: HPLC system with a reversed-phase column (e.g., C18), UV detector.

-

Procedure:

-

Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Prepare solutions of several standard compounds with known LogP values.

-

Inject each standard compound and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard.

-

Plot log(k') versus the known LogP values to create a calibration curve.

-

Inject the this compound solution and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the LogP of the test compound.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the potentiometric titration method for pKa determination.

Workflow for pKa determination via potentiometric titration.

References

- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. MoKa - pKa modelling [moldiscovery.com]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. acdlabs.com [acdlabs.com]

- 6. On-line Software [vcclab.org]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Novel and Efficient Synthesis of Brimonidine Tartrate from 5-Bromoquinoxalin-6-amine

Introduction Brimonidine Tartrate is a potent α2-adrenergic receptor agonist primarily used in the treatment of open-angle glaucoma and ocular hypertension.[1] This document outlines a novel, efficient, and environmentally conscious process for the synthesis of Brimonidine Tartrate, starting from the key intermediate, 5-Bromoquinoxalin-6-amine. This method avoids the use of highly toxic reagents, such as thiophosgene, and circumvents tedious purification techniques like column chromatography, making it suitable for larger-scale production.[1]

The synthesis proceeds in three main stages:

-

Condensation: Formation of an acetylated intermediate, 5-bromo-N-(1-acetyl-4,5-dihydro-imidazol-2-yl)-6-quinoxalanamine (acetyl brimonidine), through the reaction of this compound and N-acetyl ethylene urea.

-

Hydrolysis: Removal of the acetyl group to yield the brimonidine free base.

-

Salt Formation: Reaction of the brimonidine base with L-tartaric acid to produce the final active pharmaceutical ingredient, Brimonidine Tartrate.

This process is characterized by its mild reaction conditions and good overall yield and purity.[1]

Experimental Protocols

Part 1: Synthesis of Acetyl Brimonidine

This protocol details the condensation reaction to form the N-acetylated intermediate of brimonidine.

Materials:

-

This compound

-

N-acetyl ethylene urea

-

Phosphorus oxychloride (POCl₃)

-

Methylene dichloride (or equivalent organic solvent)

-

Ice-cold water

-

Sodium hydroxide (NaOH) solution

-

1 L Round Bottom Flask (RB Flask)

Procedure:

-

Charge a 1 L round bottom flask with phosphorus oxychloride (400 ml).

-

Add this compound (50 g) to the flask at ambient temperature.

-

Add N-acetyl ethylene urea (53 g) in two separate lots while stirring the mixture.

-

Continue stirring the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to a temperature of 55-60°C and maintain this temperature for 40 hours.[1]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.

-

Dilute the reaction mass with an organic solvent such as methylene dichloride.[1]

-

Cool the mixture first to room temperature, and then further to 15-20°C.

-

Slowly add ice-cold water (250 ml) to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Stir the resulting mixture for 8 hours.

-

Adjust the pH of the solution to 8-9 by adding sodium hydroxide solution, which will cause a solid to precipitate.[1]

-

Filter the precipitated solid and suck it dry to obtain acetyl brimonidine.[1]

Part 2: Synthesis of Brimonidine Base (Hydrolysis)

This protocol describes the hydrolysis of acetyl brimonidine to the free base.

Materials:

-

Acetyl brimonidine (from Part 1)

-

Methanolic sodium hydroxide

Procedure:

-

Take the acetyl brimonidine (28 g) obtained from the previous step.

-

Perform hydrolysis using methanolic sodium hydroxide to obtain the brimonidine free base.

Part 3: Synthesis of Brimonidine Tartrate (Salt Formation)

This protocol covers the final step of converting the brimonidine base to its tartrate salt.

Materials:

-

Brimonidine base (from Part 2)

-

L-tartaric acid

-

Methanol

Procedure:

-

Take the brimonidine free base (22.2 g) obtained from the hydrolysis step.

-

React the base with L-tartaric acid in methanol to form the tartrate salt.[1]

-

Isolate the resulting Brimonidine Tartrate product.

Data Presentation

Table 1: Reagent Quantities and Molar Ratios for Acetyl Brimonidine Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (approx.) | Molar Ratio |

| This compound | 224.05 | 50 g | 0.22 | 1 |

| N-acetyl ethylene urea | 128.13 | 53 g | 0.41 | 1.86 |

| Phosphorus oxychloride | 153.33 | 400 ml | 4.27 | 19.4 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature | Duration | Product Yield |

| 1 | Condensation | 55-60°C | 40 hours | 28 g (Acetyl Brimonidine) |

| 2 | Hydrolysis | Ambient | - | 22.2 g (Brimonidine Base) |

| 3 | Salt Formation | Ambient | - | Good Yield and Purity[1] |

Visualizations

Synthesis Pathway

References

Application Notes and Protocols for 5-Bromoquinoxalin-6-amine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxalin-6-amine is a pivotal heterocyclic intermediate in pharmaceutical synthesis, primarily recognized for its role as a key building block in the development of various therapeutic agents. Its unique chemical structure, featuring a quinoxaline core with bromine and amine substitutions, provides a versatile scaffold for the synthesis of compounds with significant biological activity. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in drug discovery and development.

Physicochemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 50358-63-9 | [1][2] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 151-153 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| GHS Hazard Statements | H311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaled | [4] |